5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride

Description

Chemical Nomenclature and Structural Identity

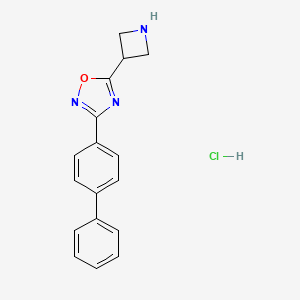

The compound 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride possesses a complex molecular architecture that reflects its sophisticated chemical nomenclature. According to chemical database records, this compound is identified by the Chemical Abstracts Service number 1426290-35-8 and carries a molecular weight of 313.78 grams per mole. The molecular formula C17H16ClN3O indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, reflecting the integration of multiple heterocyclic systems within a single molecular framework.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System code as [H]Cl.C1(C2=CC=C(C3=CC=CC=C3)C=C2)=NOC(C4CNC4)=N1, which reveals the connectivity patterns between the various molecular components. This notation demonstrates the presence of the hydrochloride salt form, indicated by the [H]Cl component, while the remainder of the structure illustrates the integration of the biphenyl system with the oxadiazole ring and the azetidine moiety. The compound exhibits a hierarchical organization where the 1,2,4-oxadiazole serves as the central connecting unit between the biphenyl-4-yl substituent at the 3-position and the azetidin-3-yl group at the 5-position of the oxadiazole ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting the positional relationships between the three major structural components. The biphenyl-4-yl designation indicates attachment through the para position of the terminal phenyl ring, while the azetidin-3-yl nomenclature specifies connection through the 3-position of the four-membered saturated nitrogen heterocycle. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which commonly enhances the solubility and stability characteristics of organic pharmaceutical compounds.

The three-dimensional molecular geometry of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride reflects the conformational constraints imposed by its constituent ring systems. The azetidine ring introduces significant ring strain due to its four-membered structure, while the biphenyl system provides conformational flexibility through rotation around the carbon-carbon bond connecting the two phenyl rings. The 1,2,4-oxadiazole ring maintains a planar geometry that facilitates electronic delocalization and contributes to the overall stability of the molecular framework.

| Structural Component | Position | Chemical Contribution | Molecular Significance |

|---|---|---|---|

| 1,2,4-Oxadiazole | Core ring | Central heterocycle | Bioisosteric properties |

| Biphenyl-4-yl | 3-position | Aromatic system | Hydrophobic interactions |

| Azetidin-3-yl | 5-position | Saturated heterocycle | Ring strain effects |

| Hydrochloride | Salt form | Ionic component | Solubility enhancement |

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15;/h1-9,15,18H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAPCIDNUIULCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride typically involves multiple steps:

Formation of the Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the oxadiazole intermediate.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms of the oxadiazole ring.

Substitution: Halogenated biphenyl derivatives and other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment

One of the most promising applications of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is its role as an inhibitor of the ATF4 pathway, which is implicated in various cancers. Research indicates that compounds within this class can modulate the UPR, potentially leading to reduced tumor growth and improved responses to existing cancer therapies. Specifically, studies have shown that these compounds may be effective against pre-cancerous syndromes and various types of cancer by targeting cellular stress responses and promoting apoptosis in malignant cells .

Neurological Disorders

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The modulation of the UPR pathway can help alleviate cellular stress associated with protein misfolding, which is a hallmark of these conditions. By enhancing the cellular ability to manage stress, 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride may offer therapeutic benefits in slowing disease progression or improving symptoms .

Pharmacological Insights

Mechanism of Action

The action mechanism of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride involves the inhibition of specific pathways responsible for protein synthesis and degradation. By influencing the phosphorylation state of eIF2α (a key regulator of translation initiation), this compound can reduce overall protein synthesis under stress conditions. This reduction allows cells to conserve resources and manage misfolded proteins more effectively .

Case Studies and Research Findings

A selection of relevant case studies highlights the effectiveness of this compound in various applications:

| Study | Findings | Implications |

|---|---|---|

| Study on Cancer Cell Lines | Demonstrated significant reduction in cell viability in response to treatment with 5-Azetidin derivatives | Potential for development as a cancer therapeutic agent |

| Alzheimer's Disease Model | Showed improvement in cognitive function and reduced amyloid plaque formation | Suggests utility in neuroprotective strategies |

| In Vivo Studies on Ischemic Stroke | Indicated decreased neuronal death and improved recovery outcomes | Potential application in acute stroke management |

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the biphenyl group provides hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their substituents:

Key Observations:

- Heterocyclic Variations : Replacing azetidin-3-yl with pyrrolidin-3-yl () introduces a larger, more flexible ring, which may alter binding affinity in biological targets .

Biological Activity

5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 329.81 g/mol

- CAS Number : 1442400-68-1

The compound features an azetidine ring and a biphenyl moiety attached to the oxadiazole structure, which contributes to its biological properties.

Biological Activities

1. Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In a study evaluating several oxadiazole derivatives, one compound demonstrated an IC₅₀ value of 0.67 µM against prostate cancer (PC-3) cells, indicating potent activity compared to standard treatments like doxorubicin .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Studies suggest that oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Preliminary tests on related compounds showed promising antibacterial activity, warranting further exploration into its efficacy against specific pathogens .

3. Anti-inflammatory Effects

Oxadiazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that certain 1,3,4-oxadiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride typically involves the following steps:

- Formation of Oxadiazole Ring : Reacting appropriate carboxylic acids with hydrazides under acidic conditions.

- Azetidine Ring Closure : Utilizing cyclization reactions involving amines and carbonyl compounds.

- Biphenyl Modification : Introducing biphenyl moieties through coupling reactions.

These synthetic routes yield compounds with varying biological activities based on their structural modifications .

Case Studies and Research Findings

A series of studies have highlighted the biological activities associated with oxadiazole derivatives:

| Study | Compound Tested | Activity | IC₅₀ Value |

|---|---|---|---|

| Zhang et al. (2023) | Oxadiazole derivative | Anticancer | 1.18 µM (against HEPG2) |

| Arafa et al. (2022) | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amines | Anticancer | 0.275 µM (compared to erlotinib) |

| ResearchGate Study | Various oxadiazoles | Antimicrobial | Variable effectiveness |

These findings underscore the potential of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride in therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride be optimized for improved yield and purity?

- Methodological Answer : Optimization should focus on solvent selection (e.g., ethanol in reflux conditions vs. benzene at room temperature ), catalyst type (glacial acetic acid vs. triethylamine ), and reaction duration (4 hours vs. 10 hours ). A factorial design approach, as outlined in statistical experimental design literature , can systematically vary these parameters to identify optimal conditions. Post-reaction work-up, such as solvent evaporation and crystallization , should also be refined to minimize impurities.

Q. What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. For example, NMR can confirm azetidine and oxadiazole ring formation , while HPLC (using ammonium acetate buffer at pH 6.5 ) ensures purity. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups, as demonstrated in analogous oxadiazole syntheses .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-based assays) are common. Structural analogs, such as 1,3,4-oxadiazole derivatives, have been screened using fluorescence polarization or radiometric assays . Dose-response curves and IC₅₀ calculations should be prioritized for quantitative analysis.

Advanced Research Questions

Q. How can computational chemistry enhance reaction pathway prediction for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms, as employed by ICReDD , can model intermediates and transition states. Computational tools like Gaussian or ORCA simulate reaction thermodynamics, while machine learning algorithms prioritize experimental conditions, reducing trial-and-error approaches .

Q. What statistical experimental design (DoE) strategies minimize trials while maximizing parameter insights?

- Methodological Answer : Response surface methodology (RSM) or Taguchi orthogonal arrays are effective. For example, a central composite design could optimize solvent polarity, temperature, and catalyst concentration. Data analysis via ANOVA identifies significant variables, and Pareto charts rank their impact on yield .

Q. How do substituents on the biphenyl moiety influence reaction kinetics and product stability?

- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) to the biphenyl ring and monitor reaction rates via HPLC . Stability under varying pH/temperature can be assessed using accelerated degradation studies , while Hammett plots correlate substituent effects with reaction kinetics .

Q. What membrane separation technologies are viable for purifying this hydrochloride salt?

- Methodological Answer : Nanofiltration or reverse osmosis membranes (CRDC subclass RDF2050104 ) can separate by molecular weight and charge. Parameters like transmembrane pressure and pH (critical for salt solubility) must be optimized. Dynamic light scattering (DLS) monitors particle size distribution during purification .

Q. How can intermediate trapping techniques elucidate the oxadiazole ring formation mechanism?

- Methodological Answer : Quench the reaction at intervals and isolate intermediates using flash chromatography . Spectroscopic characterization (e.g., IR for carbonyl intermediates ) and kinetic isotope effects (KIEs) help identify rate-determining steps. Computational modeling can corroborate experimental findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.